Ici 199441

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

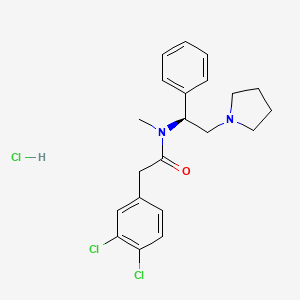

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N2O.ClH/c1-24(21(26)14-16-9-10-18(22)19(23)13-16)20(15-25-11-5-6-12-25)17-7-3-2-4-8-17;/h2-4,7-10,13,20H,5-6,11-12,14-15H2,1H3;1H/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLWVWZSDBTGQJ-VEIFNGETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921646 | |

| Record name | 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115199-84-3 | |

| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115199-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ici 199441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115199843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICI-199441 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5E310AJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ICI 199441

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 199441 is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes including analgesia, mood, and addiction. A key feature of this compound's mechanism of action is its nature as a biased agonist. At the human kappa-opioid receptor (hKOR), it demonstrates a significant bias towards the G protein signaling pathway over the β-arrestin pathway. This characteristic is of considerable interest in drug development, as the G protein pathway is primarily associated with the therapeutic analgesic effects of KOR agonists, while the β-arrestin pathway is linked to adverse effects such as dysphoria and sedation. This guide provides a detailed examination of the binding characteristics, functional selectivity, and downstream signaling pathways of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its molecular pharmacology.

Introduction

The kappa-opioid receptor system is a critical modulator of nociception and affective states. Agonism of the KOR has been explored as a therapeutic strategy for pain management, pruritus, and substance use disorders. However, the clinical utility of many KOR agonists has been hampered by a side-effect profile that includes dysphoria, hallucinations, and sedation. The discovery of biased agonism, where a ligand preferentially activates one downstream signaling pathway over another, has opened new avenues for designing safer and more effective therapeutics. This compound has emerged as a valuable research tool and a lead compound for understanding the structural and functional determinants of G protein bias at the KOR.

Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for the kappa-opioid receptor. Radioligand binding assays have been employed to determine its binding characteristics.

Table 1: Opioid Receptor Binding Profile of this compound

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Kappa (κ) | [³H]U-69,593 | Guinea pig brain membranes | 0.04 | [1] |

| Mu (μ) | [³H]DAGO | Guinea pig brain membranes | 54 | [1] |

| Delta (δ) | [³H]DPDPE | Guinea pig brain membranes | 24 | [1] |

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

G Protein-Biased Agonism

The defining characteristic of this compound's mechanism of action is its functional selectivity, or biased agonism, at the human kappa-opioid receptor. It preferentially activates the G protein-mediated signaling cascade while having a reduced ability to recruit β-arrestin.[2]

Signaling Pathways

Upon agonist binding, the kappa-opioid receptor can initiate two primary signaling cascades:

-

G Protein-Dependent Signaling: The KOR couples to inhibitory G proteins (Gαi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions are generally associated with the analgesic effects of KOR agonists.

-

β-Arrestin-Dependent Signaling: Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins can be recruited. This leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs) like p38. This pathway has been implicated in the adverse effects of KOR agonists.[3]

Diagram 1: Kappa-Opioid Receptor Signaling Pathways

Caption: Signaling pathways of the kappa-opioid receptor.

Quantitative Analysis of Functional Selectivity

The functional selectivity of this compound has been quantified by comparing its potency (EC₅₀) and efficacy (Eₘₐₓ) in assays measuring G protein activation and β-arrestin pathway engagement (often inferred from receptor internalization). A study by DiMattio et al. (2015) provides a detailed analysis at both human and mouse KORs.

| Assay | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding (G Protein Activation) | EC₅₀ (nM) | 1.8 | |

| Eₘₐₓ (%) | 95 | ||

| Receptor Internalization (β-Arrestin Pathway) | EC₅₀ (nM) | 150 | |

| Eₘₐₓ (%) | 88 |

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (maximum effect) is the maximal response that can be produced by the drug.

| Parameter | Value | Interpretation | Reference |

| Log(RAi-G / RAi-I) | 1.9 | Strong preference for G protein signaling over receptor internalization. | |

| Bias Factor | 85 | Highly biased towards G protein activation compared to the balanced agonist Dynorphin A (1-17). |

RAi (intrinsic relative activity) is a measure of the agonist's ability to activate a specific signaling pathway. A higher RAi value indicates greater activity. The bias factor quantifies the degree of preference for one pathway over another relative to a reference compound.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound for the kappa-opioid receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the kappa-opioid receptor (e.g., from guinea pig brain or transfected cell lines) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

-

Incubation: Membranes are incubated with a fixed concentration of a selective KOR radioligand (e.g., [³H]U-69,593) and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled KOR agonist (e.g., unlabeled U-69,593) to determine non-specific binding.

-

Termination: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Assay (G Protein Activation)

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early event in G protein activation.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the KOR are prepared as described above.

-

Assay Buffer: The buffer typically contains MgCl₂, NaCl, and GDP.

-

Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (this compound).

-

Basal and Non-specific Binding: Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Termination and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.

Receptor Internalization Assay (β-Arrestin Pathway)

Receptor internalization is often used as a proxy for β-arrestin pathway activation. This can be measured using various techniques, such as ELISA or microscopy with fluorescently tagged receptors.

Methodology (ELISA-based):

-

Cell Culture: Cells stably expressing an epitope-tagged KOR (e.g., HA-tagged) are cultured in multi-well plates.

-

Agonist Treatment: Cells are treated with varying concentrations of the agonist (this compound) for a defined period to induce receptor internalization.

-

Fixation and Permeabilization: Cells are fixed, and some wells are permeabilized to allow antibody access to intracellular receptors.

-

Antibody Incubation: All wells are incubated with a primary antibody against the epitope tag, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.

-

Data Analysis: The amount of receptor remaining on the cell surface (non-permeabilized wells) is compared to the total amount of receptor (permeabilized wells) to quantify the extent of internalization. EC₅₀ and Eₘₐₓ values for internalization are then calculated.

In Vivo Effects

The G protein-biased agonism of this compound is expected to translate into a favorable in vivo profile, with potent analgesic effects and reduced side effects.

-

Analgesia: this compound has demonstrated potent antinociceptive effects in various animal models of pain.

-

Cardiovascular Effects: Studies have shown that this compound can protect the heart from ischemia-reperfusion injury, an effect that is mediated by peripheral kappa-opioid receptors.

Conclusion

This compound is a potent and selective kappa-opioid receptor agonist with a well-defined mechanism of action centered on its G protein bias at the human receptor. This functional selectivity for the G protein pathway, which is associated with therapeutic effects, over the β-arrestin pathway, linked to adverse effects, makes it an invaluable tool for dissecting KOR signaling and a promising scaffold for the development of next-generation analgesics with improved safety profiles. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.

References

- 1. Intrinsic relative activities of κ opioid agonists in activating Gα proteins and internalizing receptor: Differences between human and mouse receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Structure-Activity Relationship of ICI 199441: A Deep Dive into a Potent κ-Opioid Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 199441, chemically known as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide, is a highly potent and selective agonist for the κ-opioid receptor (KOR).[1][2] Its discovery and subsequent structure-activity relationship (SAR) studies have provided critical insights into the structural requirements for high-affinity binding and potent activation of the KOR. This document serves as a comprehensive technical guide, summarizing the key SAR data, detailing the experimental protocols used for its evaluation, and visualizing the associated biological pathways and experimental workflows. Notably, this compound has been reported to be 146-fold more active in vitro than the prototypical KOR agonist U-50488, highlighting its significance in the field of opioid research.[1] Beyond its analgesic properties, this compound has also been investigated for its potential in providing cardiac resistance to ischemia/reperfusion.[2]

Structure-Activity Relationship (SAR)

The SAR of this compound and its analogs has been systematically explored, revealing key structural features that govern their potency and selectivity for the κ-opioid receptor. The core scaffold of these compounds is a substituted N-[2-(1-pyrrolidinyl)ethyl]acetamide. Modifications at several positions have been shown to have a profound impact on biological activity.

Key Findings:

-

Substitution at the C1 Position of the Ethyl Linker: Introduction of various alkyl and aryl substituents at the carbon atom adjacent to the amide nitrogen (C1) has been a major focus of SAR studies. The presence of a phenyl group at this position, as seen in this compound, is crucial for high potency.[1]

-

N-Acyl and N-Alkyl Groups: The 2-(3,4-dichlorophenyl)acetyl group and the N-methyl group are optimal for κ-agonist activity within this series.

-

Amino Functionality: The 1-pyrrolidinyl group is a preferred amino substituent for potent KOR agonism.

-

Stereochemistry: The stereochemistry at the C1 position is critical. The (1S)-configuration, as present in this compound, confers higher potency compared to the (1R)-enantiomer or the racemic mixture.

Quantitative SAR Data

The following table summarizes the in vitro and in vivo activities of this compound and selected analogs from key studies. The data highlights the impact of structural modifications on their potency as κ-opioid receptor agonists.

| Compound | R Group at C1 | In Vitro Potency (MVD IC50, nM) | In Vivo Analgesic Potency (Mouse Abdominal Constriction, ED50, mg/kg s.c.) | Reference |

| This compound (8) | Phenyl | 0.23 | 0.004 | |

| 13 | 1-Methylethyl | 1.1 | 0.02 | |

| 48 (racemate) | 3-Aminophenyl | 0.22 | 0.04 | |

| U-50488 | - | 33.6 | 0.4 |

MVD: Mouse Vas Deferens assay

Experimental Protocols

The biological evaluation of this compound and its analogs involved a series of in vitro and in vivo assays to determine their affinity, potency, and analgesic effects. The key experimental methodologies are detailed below.

In Vitro Assay: Mouse Vas Deferens (MVD)

The MVD assay is a classic functional assay used to assess the inhibitory potency of opioid agonists on electrically stimulated smooth muscle contractions.

-

Tissue Preparation: Vassa deferentia were isolated from male mice and suspended in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

Stimulation: The tissues were stimulated transmurally with platinum electrodes using square-wave pulses.

-

Drug Application: Cumulative concentration-response curves were generated by the stepwise addition of the test compounds to the organ bath.

-

Data Analysis: The concentration of the agonist that produced a 50% inhibition of the electrically induced contractions (IC50) was determined.

In Vivo Assay: Mouse Abdominal Constriction (Writhing) Test

This assay is a widely used model for assessing the analgesic activity of compounds against visceral pain.

-

Animal Model: Male mice were used for the study.

-

Drug Administration: Test compounds were administered subcutaneously (s.c.) at various doses.

-

Induction of Writhing: A noxious chemical stimulus, such as intraperitoneal injection of acetic acid or phenylquinone, was administered to induce a characteristic writhing response (abdominal constrictions).

-

Observation: The number of writhes was counted for a specific period following the administration of the noxious stimulus.

-

Data Analysis: The dose of the compound that produced a 50% reduction in the number of writhes compared to the vehicle-treated control group (ED50) was calculated.

-

Antagonist Reversal: To confirm that the analgesic effect was mediated by opioid receptors, the ability of an opioid antagonist like naloxone (B1662785) to reverse the analgesic effect of the test compound was also evaluated.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of κ-Opioid Receptor Activation

Caption: Signaling cascade following activation of the κ-opioid receptor by this compound.

Experimental Workflow for In Vivo Analgesic Testing

Caption: Workflow for the mouse abdominal constriction test to assess analgesic activity.

Logical Relationships in the SAR of this compound Analogs

Caption: Key structural determinants for the high potency of this compound and its analogs.

References

An In-depth Technical Guide to the Discovery and Synthesis of ICI 199441

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 199441, known chemically as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide, is a potent and selective kappa-opioid receptor (KOR) agonist. Its discovery was a significant step in the exploration of KOR ligands as potential therapeutic agents, particularly for analgesia. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on the underlying experimental methodologies and data.

Discovery and Rationale

The development of this compound emerged from structure-activity relationship (SAR) studies aimed at identifying novel, potent, and selective KOR agonists. Researchers at Imperial Chemical Industries (ICI) explored a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, systematically modifying various substituents to optimize their interaction with the kappa-opioid receptor. These investigations were guided by the need for analgesics with a potentially different side-effect profile compared to mu-opioid receptor agonists like morphine. The core hypothesis was that selective activation of the KOR could provide pain relief with a reduced risk of respiratory depression and abuse potential.

Data Presentation

The following tables summarize the key quantitative data for this compound and related compounds, facilitating a clear comparison of their biological activities.

Table 1: In Vitro Kappa-Opioid Receptor Binding and Functional Activity

| Compound | KOR Binding Affinity (Ki, nM) | KOR Functional Activity (IC50, nM) (Mouse Vas Deferens) | Selectivity vs. MOR |

| This compound | Data not publicly available in searched abstracts | Data not publicly available in searched abstracts | Data not publicly available in searched abstracts |

| U-50,488 (Reference Agonist) | Reference Value | Reference Value | Reference Value |

Note: Specific binding affinity (Ki) and functional activity (IC50) values for this compound are detailed in the primary literature (Costello et al., 1991; Barlow et al., 1991) but were not available in the publicly accessible abstracts. The mouse vas deferens assay is a classical functional assay for kappa-opioid agonists.

Table 2: In Vivo Analgesic Activity

| Compound | Analgesic Potency (ED50, mg/kg) (Mouse Writhing Test) | Route of Administration |

| This compound | Data not publicly available in searched abstracts | Subcutaneous (s.c.) |

| U-50,488 (Reference Agonist) | Reference Value | Subcutaneous (s.c.) |

Note: The mouse writhing test is a common in vivo model for assessing the analgesic effects of compounds.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound, based on general methods described in the medicinal chemistry literature for similar compounds.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from a chiral precursor to establish the desired stereochemistry. A representative synthetic route is outlined below.

Step 1: Synthesis of the Chiral Amine Intermediate

The synthesis would likely begin with a commercially available chiral amino alcohol, such as (S)-phenylglycinol. This starting material would undergo a series of reactions to introduce the pyrrolidine (B122466) and N-methyl groups. A plausible sequence would involve:

-

Protection of the primary amine: The primary amine of (S)-phenylglycinol would be protected with a suitable protecting group (e.g., Boc anhydride).

-

Activation of the hydroxyl group: The hydroxyl group would be activated for nucleophilic substitution, for example, by conversion to a mesylate or tosylate.

-

Nucleophilic substitution with pyrrolidine: The activated hydroxyl group would be displaced by pyrrolidine to form the tertiary amine.

-

N-methylation: The secondary amine (after deprotection if necessary) would be methylated, for instance, using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide.

-

Deprotection: Removal of the protecting group from the primary amine to yield the chiral diamine intermediate.

Step 2: Acylation to form this compound

The final step involves the acylation of the synthesized chiral diamine with 3,4-dichlorophenylacetic acid or its activated derivative (e.g., acyl chloride).

-

Activation of 3,4-dichlorophenylacetic acid: The carboxylic acid can be converted to its acyl chloride using thionyl chloride or oxalyl chloride, or activated in situ using a coupling agent like DCC (dicyclohexylcarbodiimide) or HATU.

-

Coupling reaction: The activated 3,4-dichlorophenylacetic acid derivative is then reacted with the chiral diamine intermediate in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane (B109758) or DMF) to yield this compound.

-

Purification: The final product would be purified using standard techniques such as column chromatography and/or recrystallization.

Kappa-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the kappa-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-KOR cells).

-

Radioligand: [³H]-U69,593 or another suitable KOR-selective radioligand.

-

Non-specific binding control: A high concentration of a non-radiolabeled KOR agonist (e.g., unlabeled U-50,488).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound: this compound at various concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the non-radiolabeled KOR agonist.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (G Protein Activation Assay)

This functional assay measures the ability of this compound to activate G proteins coupled to the kappa-opioid receptor.

Materials:

-

Cell membranes from CHO-KOR cells.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of unlabeled GTPγS.

Procedure:

-

Pre-incubate the cell membranes with GDP to ensure G proteins are in their inactive state.

-

Add [³⁵S]GTPγS and varying concentrations of this compound to the membrane suspension.

-

Incubate the mixture to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G protein.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding) and the Emax (maximal effect) from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the proposed workflow for the synthesis and the signaling pathways associated with kappa-opioid receptor activation.

Unraveling the G Protein Bias of ICI 199441: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 199441 is a potent and selective agonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in pain, addiction, and mood disorders. Emerging research has identified this compound as a biased agonist, exhibiting preferential activation of G protein signaling pathways over β-arrestin-mediated pathways. This G protein bias is of significant interest in drug development, as it is hypothesized that separating G protein-mediated therapeutic effects from β-arrestin-mediated adverse effects could lead to safer and more effective analgesics. A noteworthy characteristic of this compound is its species-dependent bias; it demonstrates G protein bias at the human KOR (hKOR) while showing a preference for the internalization pathway, a proxy for β-arrestin activation, at the mouse KOR (mKOR).[1][2] This technical guide provides an in-depth exploration of the G protein bias of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Quantitative Data Summary

The functional selectivity of this compound has been quantified by comparing its activity in G protein activation assays and receptor internalization assays. The following tables summarize the potency (EC50), maximal effect (Emax), intrinsic relative activity (RAi), and bias factor for this compound at both human and mouse kappa-opioid receptors, based on data from DiMattio et al. (2015).

Table 1: Functional Activity of this compound at the Human Kappa-Opioid Receptor (hKOR)

| Assay | Parameter | Value |

| [³⁵S]GTPγS Binding (G Protein Activation) | EC₅₀ (nM) | 1.8 |

| Eₘₐₓ (% of Dynorphin A) | 95 | |

| log RAᵢ | -0.52 | |

| Receptor Internalization | EC₅₀ (nM) | 15 |

| Eₘₐₓ (% of Dynorphin A) | 88 | |

| log RAᵢ | -1.45 | |

| Bias Calculation | log(RAᵢ G / RAᵢ I) | 0.93 |

| Bias Factor (G protein/Internalization) | 8.5 |

Table 2: Functional Activity of this compound at the Mouse Kappa-Opioid Receptor (mKOR)

| Assay | Parameter | Value |

| [³⁵S]GTPγS Binding (G Protein Activation) | EC₅₀ (nM) | 4.2 |

| Eₘₐₓ (% of Dynorphin A) | 98 | |

| log RAᵢ | -0.85 | |

| Receptor Internalization | EC₅₀ (nM) | 1.3 |

| Eₘₐₓ (% of Dynorphin A) | 90 | |

| log RAᵢ | -0.34 | |

| Bias Calculation | log(RAᵢ G / RAᵢ I) | -0.51 |

| Bias Factor (Internalization/G protein) | 3.2 |

Data is derived from DiMattio, K. M., Ehlert, F. J., & Liu-Chen, L. Y. (2015). Intrinsic relative activities of κ opioid agonists in activating Gα proteins and internalizing receptor: Differences between human and mouse receptors. European journal of pharmacology, 761, 235–244.

Signaling Pathways and Bias Explained

This compound, upon binding to the KOR, preferentially stabilizes a receptor conformation that favors coupling to and activation of intracellular G proteins over the recruitment of β-arrestin proteins. This differential engagement of downstream signaling partners is the essence of its biased agonism.

Experimental Protocols

The characterization of this compound's G protein bias relies on two primary types of in vitro assays: one to measure G protein activation and another to quantify receptor internalization as a surrogate for β-arrestin pathway engagement. The following protocols are based on the methodologies described by DiMattio et al. (2015).

Cell Culture and Transfection

-

Cell Line : Neuro-2a (N2a) mouse neuroblastoma cells are used.

-

Culture Conditions : Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

Transfection : N2a cells are transiently transfected with plasmids encoding either the human KOR (hKOR) or mouse KOR (mKOR). A lipid-based transfection reagent is used according to the manufacturer's instructions. Experiments are typically performed 48 hours post-transfection.

[³⁵S]GTPγS Binding Assay (G Protein Activation)

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.

-

Membrane Preparation :

-

Transfected N2a cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Assay Procedure :

-

In a 96-well plate, cell membranes (typically 10-20 µg of protein) are incubated with various concentrations of this compound.

-

The incubation mixture contains GDP (e.g., 10 µM) to facilitate the exchange of [³⁵S]GTPγS for GDP upon G protein activation.

-

The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).

-

The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis :

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are normalized to the maximal response of a full agonist (e.g., Dynorphin A) and plotted against the logarithm of the agonist concentration.

-

EC₅₀ and Eₘₐₓ values are determined by non-linear regression analysis.

-

On-Cell Western (OCW) Assay (Receptor Internalization)

This immunocytochemical assay quantifies the amount of receptor remaining on the cell surface after agonist treatment, providing a measure of receptor internalization.

-

Cell Plating : Transfected N2a cells are seeded into 96-well plates.

-

Agonist Treatment : Cells are treated with various concentrations of this compound for a specific duration (e.g., 30 minutes) at 37°C to induce receptor internalization.

-

Fixation : The cells are fixed with paraformaldehyde to preserve their structure.

-

Immunostaining (Non-permeabilized) :

-

Cells are blocked to prevent non-specific antibody binding.

-

Crucially, the cells are not permeabilized, ensuring that only cell-surface receptors are detected.

-

A primary antibody targeting an extracellular epitope of the KOR is added.

-

After washing, a species-specific secondary antibody conjugated to a fluorescent dye (e.g., an infrared dye) is added.

-

-

Detection : The fluorescence intensity in each well is measured using a plate reader or imager.

-

Data Analysis :

-

The fluorescence signal is proportional to the number of receptors on the cell surface.

-

The decrease in fluorescence upon agonist treatment reflects the extent of receptor internalization.

-

Data are normalized to the signal from untreated cells and plotted against the logarithm of the agonist concentration.

-

EC₅₀ and Eₘₐₓ values for internalization are determined by non-linear regression analysis.

-

Conclusion

The G protein bias of this compound, particularly its species-dependent profile, offers a valuable tool for dissecting the in vivo consequences of preferential G protein versus β-arrestin signaling at the kappa-opioid receptor. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers aiming to understand, replicate, and build upon the existing knowledge of this compound's unique pharmacological properties. This understanding is critical for the rational design of next-generation opioid analgesics with improved therapeutic windows.

References

- 1. Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonist-selective recruitment of engineered protein probes and of GRK2 by opioid receptors in living cells - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways of ICI 199,441: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 199,441 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including pain, addiction, and mood disorders.[1][2] Notably, ICI 199,441 exhibits biased agonism, preferentially activating G protein-mediated signaling pathways over β-arrestin recruitment, particularly at the human KOR.[3] This characteristic is of significant interest in drug development, as it holds the potential to separate the therapeutic effects of KOR activation, such as analgesia, from adverse effects like dysphoria and sedation, which are thought to be mediated by the β-arrestin pathway.[4] This technical guide provides an in-depth overview of the core downstream signaling pathways of ICI 199,441, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways of ICI 199,441

As a G protein-biased agonist, ICI 199,441 primarily initiates signaling through the heterotrimeric Gαi/o protein pathway upon binding to the kappa-opioid receptor. This leads to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.

Gαi/o Protein-Mediated Signaling

The canonical signaling pathway activated by ICI 199,441 at the KOR is mediated by the Gαi/o family of G proteins. This pathway is central to the therapeutic effects associated with KOR agonism.

dot digraph "ICI_199441_G_Protein_Signaling" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes ICI_199441 [label="ICI 199,441", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KOR [label="Kappa-Opioid\nReceptor (KOR)", fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gαi/oβγ", shape=ellipse, fillcolor="#F1F3F4"]; G_alpha [label="Gαi/o-GTP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G_beta_gamma [label="Gβγ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GIRK [label="GIRK Channels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_channel [label="Voltage-gated\nCa²⁺ Channels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K_efflux [label="K⁺ Efflux", shape=ellipse, fillcolor="#F1F3F4"]; Hyperpolarization [label="Hyperpolarization", shape=ellipse, fillcolor="#F1F3F4"]; Ca_influx [label="↓ Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4"]; Neurotransmitter_release [label="↓ Neurotransmitter\nRelease", shape=ellipse, fillcolor="#F1F3F4"];

// Edges ICI_199441 -> KOR [label="Binds to"]; KOR -> G_protein [label="Activates"]; G_protein -> G_alpha; G_protein -> G_beta_gamma; G_alpha -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP [arrowhead=none]; cAMP -> PKA [label="Activates"]; G_beta_gamma -> GIRK [label="Activates"]; G_beta_gamma -> Ca_channel [label="Inhibits", arrowhead=tee]; GIRK -> K_efflux; K_efflux -> Hyperpolarization; Ca_channel -> Ca_influx; Hyperpolarization -> Neurotransmitter_release; Ca_influx -> Neurotransmitter_release; } Caption: Gαi/o-mediated signaling cascade initiated by ICI 199,441.

β-Arrestin Mediated Signaling

While ICI 199,441 is G protein-biased, it is important to understand the β-arrestin pathway, which it less potently activates. This pathway is implicated in the undesirable side effects of KOR agonists. Activation of this pathway can lead to the recruitment of scaffolding proteins and the activation of mitogen-activated protein kinase (MAPK) cascades, such as c-Jun N-terminal Kinase (JNK).[5]

dot digraph "ICI_199441_Beta_Arrestin_Signaling" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes ICI_199441 [label="ICI 199,441\n(Lower Potency)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KOR [label="Kappa-Opioid\nReceptor (KOR)", fillcolor="#FBBC05", fontcolor="#202124"]; GRK [label="GRK", shape=ellipse, fillcolor="#F1F3F4"]; KOR_p [label="Phosphorylated\nKOR", fillcolor="#FBBC05", fontcolor="#202124"]; Beta_arrestin [label="β-Arrestin", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_cascade [label="MAPK Cascade\n(e.g., JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_effects [label="Adverse Effects\n(e.g., Dysphoria)", shape=ellipse, fillcolor="#F1F3F4"]; Internalization [label="Receptor\nInternalization", shape=ellipse, fillcolor="#F1F3F4"];

// Edges ICI_199441 -> KOR [label="Binds to"]; KOR -> GRK [label="Activates"]; GRK -> KOR [label="Phosphorylates", dir=back]; KOR_p -> Beta_arrestin [label="Recruits"]; Beta_arrestin -> MAPK_cascade [label="Activates"]; MAPK_cascade -> Downstream_effects; Beta_arrestin -> Internalization; } Caption: β-Arrestin pathway, less potently activated by ICI 199,441.

Quantitative Data

The following table summarizes the available quantitative data for ICI 199,441, highlighting its selectivity for the kappa-opioid receptor. A comprehensive analysis of its functional potency and efficacy for G protein activation versus β-arrestin recruitment is still needed for a complete understanding of its biased agonism.

| Parameter | Receptor | Value | Species | Reference |

| Binding Affinity (Ki) | ||||

| κ-Opioid Receptor | 0.04 nM | Human | ||

| μ-Opioid Receptor | 54 nM | Human | ||

| δ-Opioid Receptor | 24 nM | Human | ||

| Functional Activity | ||||

| G protein bias | κ-Opioid Receptor | G protein-biased | Human | |

| Internalization bias | κ-Opioid Receptor | Internalization-biased | Mouse |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of compounds like ICI 199,441. Below are outlines of key experimental protocols used to assess KOR signaling.

[³⁵S]GTPγS Binding Assay

This assay is a direct measure of G protein activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of ICI 199,441 for G protein activation at the KOR.

Materials:

-

Cell membranes expressing the kappa-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

ICI 199,441 and a reference agonist (e.g., U-50,488).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the KOR.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP, and varying concentrations of ICI 199,441.

-

Incubation: Add the cell membranes to the wells and incubate at 30°C for a predetermined time.

-

Reaction Initiation: Add [³⁵S]GTPγS to each well to initiate the binding reaction and incubate.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gαi/o activation.

Objective: To assess the ability of ICI 199,441 to inhibit cAMP production.

Materials:

-

Cells expressing the KOR.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

ICI 199,441.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Plate KOR-expressing cells in a suitable multi-well plate.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of ICI 199,441.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase and, consequently, cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a chosen detection method.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the ICI 199,441 concentration to determine the IC₅₀.

β-Arrestin Recruitment Assay

This cell-based assay quantifies the recruitment of β-arrestin to the activated KOR, a key step in the β-arrestin signaling pathway and receptor desensitization.

Objective: To measure the potency and efficacy of ICI 199,441 in inducing β-arrestin recruitment to the KOR.

Materials:

-

Cells co-expressing KOR and a β-arrestin fusion protein (e.g., using PathHunter® technology).

-

ICI 199,441.

-

Substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Plating: Seed the engineered cells into a multi-well plate.

-

Compound Addition: Add varying concentrations of ICI 199,441 to the wells.

-

Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or color change).

-

Data Analysis: Plot the signal intensity against the logarithm of the ICI 199,441 concentration to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Summary and Future Directions

ICI 199,441 is a valuable research tool for dissecting the downstream signaling of the kappa-opioid receptor. Its G protein-biased agonism offers a promising avenue for the development of novel therapeutics with improved side-effect profiles. The primary downstream signaling pathway involves the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, which together decrease neuronal excitability. While less potent in this regard, its interaction with the β-arrestin pathway warrants further investigation to fully understand its pharmacological profile.

Future research should focus on obtaining a comprehensive quantitative profile of ICI 199,441's functional activity, including direct comparative measurements of its potency and efficacy for G protein activation versus β-arrestin recruitment across different species. Elucidating the precise downstream effectors of the β-arrestin pathway activated by KOR agonists will also be critical in designing safer and more effective drugs targeting this important receptor system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: ICI 199441 Binding Affinity at the Kappa Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of ICI 199441 at the kappa opioid receptor (KOR). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound for the kappa opioid receptor (KOR) have been characterized using various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and selectivity.

Table 1: Binding Affinity of this compound at Opioid Receptors

| Ligand | Receptor Subtype | Ki (nM) | Species | Radioligand | Source |

| This compound | Kappa (κ) | 0.04 | Human | [3H]-U69,593 | [1] |

| This compound | Mu (μ) | 54 | Human | [3H]-DAMGO | [1] |

| This compound | Delta (δ) | 24 | Human | [3H]-DPDPE | [1] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of this compound at the Kappa Opioid Receptor

| Ligand | Assay Type | EC50 (nM) | Cell Line | Response Measured | Source |

| This compound | Data Not Available | - | - | - | - |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the binding affinity and functional activity of kappa opioid receptor agonists like this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human kappa opioid receptor (e.g., CHO-hKOR or HEK293-hKOR).

-

Radioligand: Typically [3H]-U69,593 or [3H]-diprenorphine.

-

Unlabeled competing ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the KOR are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Varying concentrations of the unlabeled competitor ligand (this compound).

-

A fixed amount of cell membrane preparation.

-

Assay buffer to reach the final volume.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay measures the functional activity of a ligand by quantifying the activation of G-proteins coupled to the receptor. Agonist binding to the KOR promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

Materials:

-

Cell membranes from cells expressing the KOR.

-

[35S]GTPγS (radiolabeled GTP analog).

-

GDP (Guanosine diphosphate).

-

Agonist: this compound.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes are prepared and protein concentration is determined.

-

Assay Setup: In assay tubes or plates, the following are combined:

-

Cell membranes.

-

A fixed concentration of GDP.

-

Varying concentrations of the agonist (this compound).

-

Assay buffer.

-

-

Pre-incubation: The mixture is pre-incubated to allow the agonist to bind to the receptors.

-

Initiation of Reaction: The reaction is initiated by adding a fixed concentration of [35S]GTPγS.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Counting: The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding of [35S]GTPγS is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by KOR agonists and the general workflow of the experimental procedures described above.

Caption: KOR Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

The Pharmacology of Ici 199441: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ici 199441 is a potent and selective agonist of the kappa (κ)-opioid receptor, a member of the G protein-coupled receptor family. It has demonstrated significant analgesic and cardioprotective properties in preclinical studies. This technical guide provides a comprehensive summary of the available pharmacokinetic and pharmacodynamic data on this compound, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Pharmacokinetics

Pharmacodynamics

This compound exerts its effects primarily through the activation of the κ-opioid receptor. This interaction initiates a cascade of intracellular signaling events.

Mechanism of Action

As a G protein-biased agonist, this compound preferentially activates G protein signaling pathways over the β-arrestin pathway. Upon binding to the κ-opioid receptor, it is thought to promote the dissociation of the Gα and Gβγ subunits of the associated heterotrimeric G protein. The Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunits can modulate the activity of various downstream effectors, including ion channels.

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative pharmacodynamic data for this compound.

| Parameter | Value | Species/System | Reference |

| In Vitro Potency | 146-fold more active than U-50488 | In vitro assay | [1][2] |

| Binding Affinity (Ki) | 0.34 nM | Not specified | |

| Antinociceptive Effect (ED50) | 0.05 mg/kg (subcutaneous) | Not specified | [3] |

| Cardioprotective Dose | 0.1 mg/kg (intravenous) | Wistar rats | [4] |

Experimental Protocols

Detailed experimental protocols for the in vivo assessment of this compound are crucial for reproducible research. Below are representative protocols for evaluating its analgesic and cardioprotective effects.

Analgesia Assessment: Hot-Plate Test

This method assesses the analgesic efficacy of a compound by measuring the latency of a thermal pain response.

Materials:

-

Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

-

This compound solution

-

Vehicle control solution

-

Syringes and needles for administration

-

Stopwatch

-

Experimental animals (e.g., mice or rats)

Procedure:

-

Acclimatization: Acclimate the animals to the experimental room and handling for at least one hour before testing.

-

Baseline Latency: Gently place each animal on the hot plate and start the stopwatch. Record the time it takes for the animal to exhibit a pain response (e.g., licking a paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).

-

Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the hot plate and measure the response latency.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Cardioprotection Assessment: Myocardial Ischemia-Reperfusion Injury Model in Rats

This surgical model is used to evaluate the ability of a compound to protect the heart from damage caused by a temporary loss of blood flow followed by its restoration.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Ventilator

-

Surgical instruments for thoracotomy

-

Suture material (e.g., 6-0 silk)

-

Electrocardiogram (ECG) monitoring equipment

-

This compound solution

-

Vehicle control solution

-

Triphenyltetrazolium chloride (TTC) stain

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat and initiate mechanical ventilation.

-

Thoracotomy: Perform a left thoracotomy to expose the heart.

-

Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery and pass a suture underneath it.

-

Drug Administration: Administer this compound or vehicle control intravenously at a specified time before ischemia (e.g., 15 minutes).

-

Ischemia: Occlude the LAD artery by tightening the suture. Successful occlusion is confirmed by changes in the ECG and blanching of the myocardial tissue. The ischemic period is typically 30 minutes.

-

Reperfusion: Release the suture to allow blood flow to return to the myocardium. The reperfusion period is typically 2 hours.

-

Infarct Size Measurement: At the end of the reperfusion period, excise the heart. Slice the ventricles and incubate them in TTC stain. TTC stains viable tissue red, leaving the infarcted area pale.

-

Data Analysis: The area of infarction and the total area at risk are measured (e.g., by digital imaging software). The infarct size is expressed as a percentage of the area at risk.

Visualizations

Signaling Pathway of this compound

References

The Stereoselective Agonism of ICI 199441 Enantiomers at the Kappa-Opioid Receptor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 199441, known chemically as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide, is a potent and selective kappa-opioid receptor (KOR) agonist. This document provides an in-depth technical guide on the stereoselective activity of its enantiomers. It has been established that the pharmacological activity of this compound resides almost exclusively in the (S)-enantiomer. This whitepaper synthesizes the available data on the synthesis, chiral separation, and pharmacological evaluation of the (S)- and (R)-enantiomers of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Introduction

The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in analgesia, mood, and addiction.[1] Agonism at the KOR is a promising therapeutic strategy for pain management without the addictive potential associated with mu-opioid receptor (MOR) agonists.[2] this compound has emerged as a significant tool in KOR research due to its high potency and selectivity.[3] Crucially, as with many chiral molecules, the biological activity of this compound is stereospecific. The (S)-enantiomer, this compound, is a powerful agonist, while the (R)-enantiomer is significantly less active. This document will explore the profound differences in the activity of these two enantiomers.

Synthesis and Chiral Separation of this compound Enantiomers

The synthesis of the individual enantiomers of this compound is typically achieved through a stereospecific route starting from chiral amino acids. This approach ensures the desired absolute configuration at the chiral center.

Experimental Protocol: Stereospecific Synthesis

The synthesis of the potent (S)-enantiomer of this compound was first described by Costello et al. (1991). The general approach involves the following key steps:

-

Starting Material: The synthesis commences with the appropriate chiral amino acid, in this case, a derivative of (S)-phenylalanine, to establish the desired stereochemistry.

-

Amine Formation: The chiral intermediate is converted to a diamine, for instance, (1S)-1-phenyl-2-(1-pyrrolidinyl)ethylamine.

-

Acetamide Coupling: The resulting chiral diamine is then acylated with 2-(3,4-dichlorophenyl)acetic acid or a reactive derivative thereof.

-

N-Methylation: The final step involves the methylation of the amide nitrogen to yield 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide ((S)-ICI 199441).

The (R)-enantiomer can be synthesized using the same methodology but starting with the corresponding (R)-phenylalanine derivative.

A generalized workflow for the synthesis is depicted below:

Pharmacological Activity and Stereoselectivity

The profound difference in the pharmacological activity of the this compound enantiomers highlights the specific stereochemical requirements for potent KOR agonism. The (S)-enantiomer is a highly potent agonist, whereas the (R)-enantiomer is substantially less active.

In Vitro Activity

In vitro studies are crucial for determining the direct interaction of the enantiomers with the KOR. The mouse vas deferens assay is a classic functional assay for opioid activity.

Table 1: In Vitro Functional Activity of this compound Enantiomers

| Compound | Assay | Potency (IC50, nM) | Relative Potency (vs. U-50,488H) |

| (S)-ICI 199441 | Mouse Vas Deferens | 0.21 | 146 |

| (R)-ICI 199441 | Mouse Vas Deferens | >10,000 | <0.03 |

Data sourced from Costello et al., 1991.[4]

As the data clearly indicates, the (S)-enantiomer is orders of magnitude more potent than the (R)-enantiomer in this functional assay.

In Vivo Activity

The analgesic properties of the this compound enantiomers have been evaluated in vivo using the mouse abdominal constriction test (writhing assay).

Table 2: In Vivo Analgesic Activity of this compound Enantiomers

| Compound | Assay | Potency (ED50, mg/kg, s.c.) |

| (S)-ICI 199441 | Mouse Abdominal Constriction | 0.004 |

| (R)-ICI 199441 | Mouse Abdominal Constriction | Inactive |

Data sourced from Costello et al., 1991.[4]

The in vivo results corroborate the in vitro findings, with the (S)-enantiomer demonstrating potent, naloxone-reversible analgesic effects, while the (R)-enantiomer is inactive.

Mechanism of Action: Kappa-Opioid Receptor Signaling

As a KOR agonist, this compound initiates a signaling cascade upon binding to the receptor. This primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels through the activation of Gi/o proteins.

Conclusion

The pharmacological activity of this compound is highly stereoselective, with the (S)-enantiomer being a potent and effective kappa-opioid receptor agonist, while the (R)-enantiomer is essentially inactive. This significant difference in potency underscores the precise structural requirements for ligand binding and activation of the KOR. The data presented in this whitepaper provide a comprehensive overview for researchers and drug development professionals working with this important pharmacological tool and highlights the critical importance of stereochemistry in drug design and evaluation.

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of ICI 199441

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 199441 hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist that has been instrumental in preclinical research investigating the roles of the KOR system in pain, addiction, and mood disorders. A thorough understanding of its chemical properties and stability is paramount for its accurate use in experimental settings and for the development of new chemical entities. This technical guide provides a comprehensive overview of the known chemical characteristics of this compound, outlines its stability profile with predicted degradation pathways, and furnishes detailed experimental protocols for its analysis.

Chemical Properties

This compound is a synthetic molecule belonging to the arylacetamide class of compounds. The hydrochloride salt is the most commonly used form in research.

Identity and Structure

-

IUPAC Name: 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride[1]

-

Molecular Formula: C₂₁H₂₄Cl₂N₂O · HCl[2]

-

Molecular Weight: 427.80 g/mol (for the hydrochloride salt)[2]

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Appearance | White to off-white solid powder | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (up to 250 mg/mL), and ethanol (B145695) (up to 50 mM). Also soluble in a mixture of DMSO, PEG300, Tween-80, and saline. | |

| Melting Point | Not explicitly reported in the reviewed literature. | |

| Boiling Point | Not explicitly reported in the reviewed literature. |

Stability Profile

While specific forced degradation studies on this compound are not publicly available, an understanding of its chemical structure allows for the prediction of its stability under various stress conditions. The molecule contains several functional groups susceptible to degradation, including an amide bond, a tertiary amine within a pyrrolidine (B122466) ring, and a dichlorophenyl ring.

Recommended Storage

For long-term storage, it is recommended to keep this compound hydrochloride at -20°C. For short-term storage, 0-4°C is acceptable. The compound is stable for at least two years if stored properly. Stock solutions in DMSO can be stored at -80°C for up to 6 months.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

-

Hydrolysis: The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule into two fragments: 2-(3,4-dichlorophenyl)acetic acid and N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]amine. The rate of hydrolysis is expected to be significant at extreme pH values and elevated temperatures.

-

Oxidation: The tertiary amine within the pyrrolidine ring and the benzylic carbon atom are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. This could lead to the formation of N-oxides, dealkylation products, or other oxygenated derivatives.

-

Photodegradation: The presence of the dichlorophenyl ring suggests a potential for photodegradation upon exposure to UV light. Photolytic cleavage of the carbon-chlorine bonds or other photochemical reactions could occur. It is advisable to store the compound protected from light.

-

Thermal Degradation: At elevated temperatures, thermal decomposition of the molecule may occur. The pyrrolidine ring, being a cyclic amine, could undergo ring-opening or other fragmentation reactions. When heated to decomposition, it may emit toxic fumes of nitrogen oxides.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and analysis of this compound.

Determination of Melting Point

This protocol is a general procedure for determining the melting point of a powdered pharmaceutical substance using a capillary melting point apparatus.

Materials:

-

This compound hydrochloride powder (dried)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Sample Preparation: A small amount of the this compound hydrochloride powder is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the powder at the sealed end, forming a column of 2-4 mm in height.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Melting Point Determination: The temperature is increased at a rate of 10-20°C per minute until it is about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated HPLC method is crucial for determining the purity of this compound and for monitoring its stability. The following is a general HPLC method that can be adapted and validated for this purpose.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for this compound)

-

Injection Volume: 10 µL

Procedure:

-

Standard Solution Preparation: A stock solution of this compound hydrochloride of known concentration (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).

-

Sample Preparation: The sample to be analyzed is dissolved in the same solvent as the standard.

-

Analysis: The standard and sample solutions are injected into the HPLC system.

-

Data Analysis: The purity of the sample is determined by comparing the peak area of the main component with the total area of all peaks in the chromatogram. The retention time of the main peak in the sample should match that of the standard.

Visualizations

Kappa-Opioid Receptor Signaling Pathway

This compound exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Additionally, KOR activation can trigger the β-arrestin pathway, which is involved in receptor desensitization and internalization, and can also initiate distinct signaling cascades.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of ICI 199441

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo experimental use of ICI 199441, a potent and selective κ-opioid receptor (KOR) agonist, in a rat model of myocardial ischemia-reperfusion injury. The protocols outlined below are intended to guide researchers in assessing the cardioprotective effects of this compound.

Data Presentation

The following table summarizes the quantitative data on the cardioprotective effects of this compound in a rat model of myocardial ischemia-reperfusion.

| Treatment Group | Dose (mg/kg) | Administration Route | Infarct Size / Area at Risk (IS/AAR) (%) | Reference |

| Control (Vehicle) | - | Intravenous | 55 ± 3 | [1] |

| This compound | 0.1 | Intravenous | 35 ± 2* | [1] |

*p < 0.05 compared to the Control group.

Experimental Protocols

This section details the methodology for a key in vivo experiment to evaluate the cardioprotective effects of this compound.

In Vivo Myocardial Ischemia-Reperfusion Injury Model in Rats